molecular formula C18H15ClN2O B2434138 2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide CAS No. 1397206-14-2

2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2434138
CAS No.: 1397206-14-2
M. Wt: 310.78
InChI Key: BXYZCUXEBUWMSS-UHFFFAOYSA-N
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Description

2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide is an organic compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of Naphthalen-1-ylamine: This can be achieved by nitration of naphthalene followed by reduction of the nitro group to an amine.

    Chloroacetylation: The naphthalen-1-ylamine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-naphthalen-1-ylacetamide.

    Pyridin-3-ylmethylation: Finally, the 2-chloro-N-naphthalen-1-ylacetamide is reacted with pyridin-3-ylmethanol in the presence of a dehydrating agent like thionyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-naphthalen-1-ylacetamide: Lacks the pyridin-3-ylmethyl group, making it less versatile in terms of biological activity.

    Naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide: Lacks the chloro group, which reduces its reactivity in nucleophilic substitution reactions.

Uniqueness

2-Chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of both the chloro and pyridin-3-ylmethyl groups, which confer a combination of reactivity and biological activity that is not found in the similar compounds listed above.

Properties

IUPAC Name

2-chloro-N-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-11-18(22)21(13-14-5-4-10-20-12-14)17-9-3-7-15-6-1-2-8-16(15)17/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYZCUXEBUWMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(CC3=CN=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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